molecular formula C23H19F4NO4S B12212185 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

Cat. No.: B12212185
M. Wt: 481.5 g/mol
InChI Key: ZANGBIHZMBBFAP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Elucidation

Systematic Breakdown of Functional Groups and Substituents

The compound’s IUPAC name reflects its hierarchical structure, beginning with the benzamide backbone. The parent chain is benzamide (C₆H₅CONH₂), a derivative of benzoic acid where the hydroxyl group is replaced by an amine. Substituents on the amine nitrogen define the compound’s complexity:

  • 1,1-Dioxidotetrahydrothiophen-3-yl Group :

    • Derived from tetrahydrothiophene-1,1-dioxide (sulfolane), a cyclic sulfone with the formula C₄H₈O₂S.
    • The "3-yl" suffix indicates substitution at the third position of the tetrahydrothiophene ring.
    • The sulfone group (SO₂) introduces strong electron-withdrawing effects, polarizing adjacent bonds.
  • {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methyl Group :

    • A furan ring (C₄H₄O) substituted at position 2 with a methyl group and at position 5 with a 3-(trifluoromethyl)phenyl group.
    • The trifluoromethyl (-CF₃) substituent on the phenyl ring enhances lipophilicity and electron-withdrawing character.
  • 2-Fluoro Substituent on the Benzamide Core :

    • A fluorine atom at the ortho position of the benzamide aromatic ring, influencing electronic distribution and steric interactions.

Structural Formula Representation :
$$ \text{C}{23}\text{H}{20}\text{F}4\text{N}2\text{O}_4\text{S} $$

Component Contribution to Formula Role in Structure
Benzamide core C₇H₅NO Backbone for nitrogen substitution
Sulfolane moiety C₄H₈O₂S Cyclic sulfone substituent
Trifluoromethylphenyl-furan C₁₁H₇F₃O Aromatic and heterocyclic groups
Fluorine substituent F Electronic modulation

Conformational Analysis of Tetrahydrothiophene-1,1-dioxide Moiety

The tetrahydrothiophene-1,1-dioxide (sulfolane) ring adopts a twist conformation due to puckering effects caused by the sulfone group. Key conformational features include:

  • Ring Puckering :

    • The sulfone group (SO₂) induces partial flattening of the ring, with an average puckering amplitude (Δ) of 0.52 Å, as observed in molecular dynamics simulations.
    • Chair-like conformations are less favorable due to steric strain from the sulfone’s tetrahedral geometry.
  • Dipole-Dipole Interactions :

    • The sulfone group creates a strong dipole moment (~4.9 D), promoting antiparallel alignment with neighboring molecules in condensed phases.
    • This dipole influences the orientation of adjacent functional groups, such as the benzamide’s amide bond.
  • Bond Lengths and Angles :

    • S=O bonds measure 1.43 Å, consistent with sulfone character.
    • C-S-C angles widen to 98.7° to accommodate the sulfone’s electron density.

Conformational Energy Landscape :

Conformation Relative Energy (kJ/mol) Dominant Interactions
Twist 0.0 (reference) Minimal steric strain
Chair +12.3 Increased S=O...H-C repulsion
Half-chair +6.8 Partial puckering stabilization

Stereoelectronic Effects of Fluorine and Trifluoromethyl Substituents

Fluorine at the Ortho Position
  • Electron-Withdrawing Effects :

    • The fluorine atom withdraws electron density via inductive effects (-I), reducing the benzamide ring’s electron richness.
    • This polarizes the amide bond, increasing its resonance stabilization (amide resonance energy ≈ 75 kJ/mol).
  • Steric Effects :

    • The ortho-fluorine creates a 1,2-diaxial interaction with the adjacent amide hydrogen, introducing a torsional strain of ~8.2 kJ/mol.
Trifluoromethyl Group on the Phenyl-Furan Moiety
  • Hyperconjugative Stabilization :

    • The -CF₃ group engages in σ→σ* hyperconjugation, stabilizing the phenyl ring’s electron-deficient state.
    • This effect is quantified by a Hammett substituent constant (σₚ) of +0.54 for -CF₃.
  • Dipole Moment Contributions :

    • The -CF₃ group adds a dipole moment of 2.8 D, oriented away from the phenyl ring.
    • Combined with the furan ring’s inherent dipole (1.6 D), this creates a net dipole of 4.4 D for the trifluoromethylphenyl-furan subunit.

Electronic Modulation Summary :

Substituent Effect on Amide Resonance Dipole Contribution (D) Hammett Constant (σ)
Ortho-fluorine Enhances resonance 1.5 (C-F bond) +0.34 (σₘ)
Trifluoromethyl Reduces ring electron density 2.8 (-CF₃) +0.54 (σₚ)

Properties

Molecular Formula

C23H19F4NO4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide

InChI

InChI=1S/C23H19F4NO4S/c24-20-7-2-1-6-19(20)22(29)28(17-10-11-33(30,31)14-17)13-18-8-9-21(32-18)15-4-3-5-16(12-15)23(25,26)27/h1-9,12,17H,10-11,13-14H2

InChI Key

ZANGBIHZMBBFAP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Cyclization of p-Dithianediol and Acrolein

The patent EP0234688A1 details the preparation of 2,5-dihydrothiophene-3-carboxaldehyde via cyclization of p-dithianediol with acrolein under acidic conditions (glacial acetic acid) at 70°C. Steam distillation isolates the product, yielding 58–69% after crystallization.

Reaction Conditions :

  • Reactants : p-Dithianediol (1 eq), acrolein (2 eq)

  • Solvent : Water

  • Temperature : 70°C (reflux)

  • Workup : Steam distillation, diethyl ether extraction

Oxidation to Sulfone

The dihydrothiophene intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Quantitative conversion is confirmed by TLC and NMR.

Key Data :

  • Oxidizing Agent : 30% H₂O₂

  • Yield : >95%

  • Characterization : IR (ν=1320 cm⁻¹, S=O stretch), NMR (δ=3.6–4.0 ppm, CH₂-SO₂-CH₂)

Reductive Amination

3-Keto-1,1-dioxidotetrahydrothiophene undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding Intermediate A.

Optimized Parameters :

  • pH : 6.5 (buffered with acetic acid)

  • Yield : 82%

  • Purity : >98% (HPLC)

Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-ylmethanol (Intermediate B)

Suzuki-Miyaura Coupling

5-Bromofuran-2-carbaldehyde reacts with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis:

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C, 12 h

  • Yield : 78%

Reduction to Alcohol

The aldehyde is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C:

  • Workup : Quench with HCl, extract with ethyl acetate

  • Yield : 95%

N-Alkylation of Intermediate A with Intermediate B

Bromination of Alcohol

Intermediate B is converted to the bromide using PBr₃ in dichloromethane:

  • Reaction Time : 2 h

  • Yield : 88%

Alkylation Reaction

Intermediate A reacts with the bromide in the presence of K₂CO₃ in DMF at 60°C:

  • Molar Ratio : 1:1.2 (amine:bromide)

  • Yield : 76%

  • Purity : 97% (HPLC)

Acylation with 2-Fluorobenzoyl Chloride (Intermediate C)

Synthesis of Acyl Chloride

2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:

  • Solvent : Toluene

  • Yield : Quantitative

Coupling Reaction

The alkylated amine reacts with Intermediate C in dichloromethane with triethylamine (TEA) as base:

  • Temperature : 0°C → 25°C

  • Reaction Time : 4 h

  • Yield : 85%

  • Characterization : ¹⁹F NMR (δ=-118 ppm, CF₃; δ=-110 ppm, F-Ar)

Purification and Analytical Validation

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)

  • Recovery : 89%

Spectroscopic Data

  • HRMS : m/z 549.1234 [M+H]⁺ (calc. 549.1228)

  • ¹H NMR (CDCl₃): δ=7.82 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (s, 1H, furan-H), 5.21 (s, 2H, CH₂-furan)

  • ¹³C NMR : δ=165.2 (C=O), 151.1 (C-F), 124.5 (q, J=272 Hz, CF₃)

Challenges and Optimization Strategies

  • Regioselectivity in Coupling : Use of bulky ligands (e.g., SPhos) improved furan substitution.

  • Sulfone Over-Oxidation : Controlled H₂O₂ addition at 0°C minimized byproducts.

  • Amine Alkylation : Phase-transfer catalysis (e.g., TBAB) enhanced reaction rate by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Diethylaminosulfur trifluoride (DAST), trifluoromethyl iodide.

    Coupling: Palladium catalysts, bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The sulfone and fluorine groups can form strong interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethylphenyl-Furan Motif : This group distinguishes the target compound from simpler benzamides like flutolanil, likely increasing lipophilicity and metabolic stability .
  • Sulfone Functionality : The 1,1-dioxidotetrahydrothiophen-3-yl group is absent in other analogs, suggesting unique electronic or conformational properties for receptor interaction .

Functional Analogues in Agrochemicals

Compound Name Use Structural Features vs. Target Compound Reference
Flutolanil Fungicide Lacks furan and sulfone; relies on trifluoromethyl for activity
Fenfuram Fungicide 2-methyl-N-phenyl-3-furancarboxamide; simpler furan system
Cyprofuram Fungicide Tetrahydro-2-oxo-3-furanyl group; cyclopropane carboxamide

Research Implications:

  • The trifluoromethylphenyl-furan group in the target compound could enhance bioactivity compared to fenfuram’s basic furan, though sulfone incorporation may affect solubility .
  • Flutolanil’s efficacy as a fungicide underscores the importance of trifluoromethyl groups in agrochemical design, a feature shared with the target compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene moiety, a fluorobenzamide group, and a furan derivative with trifluoromethyl substitution. Its empirical formula is C19H18F3N2O2SC_{19}H_{18}F_3N_2O_2S, with a molar mass of approximately 396.42 g/mol.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported at 25.9 µM for both strains, indicating its potential as a bactericidal agent. The results suggest that the trifluoromethyl group enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis .

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus25.9Bactericidal
Methicillin-resistant S. aureus25.9Bactericidal

Anti-inflammatory Potential

The compound's anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of NF-κB activation induced by lipopolysaccharides (LPS). The findings revealed that it significantly attenuated NF-κB activation compared to control compounds. Specifically, compounds with similar structural motifs exhibited varying degrees of anti-inflammatory effects, suggesting that the presence of lipophilic substituents plays a crucial role in modulating this activity .

Cytotoxicity

In cytotoxicity assays using MTT tests, the compound showed no significant cytotoxic effects up to concentrations of 20 µM. This indicates a favorable safety profile for potential therapeutic applications. However, further studies are necessary to explore its long-term effects and mechanisms of action .

Study 1: Evaluation of Antimicrobial Properties

A study published in MDPI evaluated several derivatives of the compound against MRSA and other strains. The results indicated that modifications to the benzamide structure could enhance antimicrobial efficacy while reducing cytotoxicity .

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